Benzyl but-3-EN-1-ylcarbamate
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of benzyl but-3-en-1-ylcarbamate derivatives has been explored in various contexts. One study describes an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step in this synthesis is an iodolactamization, which yields a highly functionalized lactam derivative. This process was optimized to a single-pot transformation, increasing the efficiency of the synthesis .
Molecular Structure Analysis
The molecular structure of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was characterized using various techniques including FT-IR, NMR, UV-Vis, and X-ray diffraction. The compound crystallizes in the monoclinic space group with specific unit cell parameters. The crystal structure is stabilized by weak intermolecular hydrogen bonds. Computational methods such as DFT were used to calculate optimized geometrical parameters, vibrational frequencies, and electronic absorption spectra, which showed good agreement with experimental data .
Chemical Reactions Analysis
Benzyl carbamates can participate in various chemical reactions. For instance, benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates were synthesized from L-aspartic acid and further reacted with amines to give substitution products. These compounds also reacted with potassium cyanide and diazomethane to afford different derivatives, showcasing the versatility of benzyl carbamates in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates and related compounds can be influenced by their substituents. For example, the pKa values of a series of substituted benzenesulfonamides and their corresponding tert-butyl sulfonylcarbamates were determined, showing a range that reflects their acid-labile nature and potential for selective deprotection. Electrochemical cleavage potentials were also measured, indicating the influence of substituents on the ease of S-N bond cleavage .
Case Studies and Additional Insights
While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds. For instance, the stereoselective intermolecular carbolithiation of 1-aryl-1-alkenyl N,N-diisopropylcarbamates demonstrates the formation of lithiated benzyl carbamates, which can be trapped with various electrophiles. This study also observed moderate enantiofacial differentiation when chiral diamines were used . Additionally, the construction of 1-naphthols via benzannulation based on the reaction of aryl tert-butyl ynol ethers with ynamides or ynol ethers highlights the potential for creating aromatic compounds with benzyl carbamate functionalities .
Scientific Research Applications
Synthesis and Derivative Formation
- Benzyl but-3-EN-1-ylcarbamate has been used in the synthesis of various chemical compounds. For instance, Pirc et al. (2003) describe the preparation of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, showcasing its versatility in chemical synthesis (Pirc, Bevk, Grdadolnik, & Svete, 2003).
Crystallography and Structural Analysis
- In crystallography, this compound derivatives have been used to establish the relative configurations of complex structures. Christensen et al. (2011) utilized this compound for stereochemical assignments of specific bicyclic derivatives (Christensen, Csatayová, Davies, Lee, Roberts, Thompson, & Thomson, 2011).
Anticancer and Antimicrobial Applications
- Research by Ray et al. (2007) explored the use of this compound in the development of anticancer and antimicrobial agents. Their study on metallopharmaceutical agents revealed significant biomedical applications (Ray, Mohan, Singh, Samantaray, Shaikh, Panda, & Ghosh, 2007).
Enzyme Inhibition Studies
- Benzene-based carbamates, which include structures like this compound, have been synthesized and tested for their ability to inhibit specific enzymes. Bąk et al. (2019) conducted an extensive study on these compounds, which has implications in the field of medicinal chemistry (Bąk, Kozik, Kozakiewicz, Gajcy, Strub, Świetlicka, Štěpánková, Imramovský, Polanski, Smoliński, & Jampílek, 2019).
Spectroscopic and Computational Studies
- Vibrational spectroscopy and computational studies have been conducted on this compound derivatives to understand their electronic properties. Rao et al. (2016) performed a detailed analysis using FT-IR, FT-Raman, and UV–Visible spectroscopy, contributing to the understanding of molecular structure and behavior (Rao, Prasad, Sri, & Veeraiah, 2016).
Renewable Chemical Production
- Research on renewable chemical production has also incorporated this compound. Pugh et al. (2015) engineered Escherichia coli to produce benzyl alcohol, a derivative of this compound, from glucose, demonstrating its potential in sustainable chemical synthesis (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Safety and Hazards
The safety information available indicates that Benzyl but-3-EN-1-ylcarbamate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
properties
IUPAC Name |
benzyl N-but-3-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHTZGJSXLLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563014 | |
Record name | Benzyl but-3-en-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132547-64-9 | |
Record name | Benzyl but-3-en-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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